6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
CAS No.: 944549-41-1
Cat. No.: VC3756766
Molecular Formula: C21H14BrClFN3O
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine - 944549-41-1](/images/structure/VC3756766.png)
Specification
CAS No. | 944549-41-1 |
---|---|
Molecular Formula | C21H14BrClFN3O |
Molecular Weight | 458.7 g/mol |
IUPAC Name | 6-bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
Standard InChI | InChI=1S/C21H14BrClFN3O/c22-14-4-6-19-17(9-14)21(26-12-25-19)27-16-5-7-20(18(23)10-16)28-11-13-2-1-3-15(24)8-13/h1-10,12H,11H2,(H,25,26,27) |
Standard InChI Key | IWJDBOBJWQISKU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl |
Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl |
Introduction
Chemical Identity and Structure
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine belongs to the quinazoline family, a class of compounds known for their diverse biological activities. This particular derivative incorporates a brominated quinazoline core with a substituted anilino group at the 4-position.
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 944549-41-1 |
Molecular Formula | C21H14BrClFN3O |
Molecular Weight | 458.71 g/mol |
Chemical Class | Quinazoline derivatives |
Synonyms | N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-bromoquinazolin-4-amine; 6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine |
The structure features a quinazoline core with a bromine atom at the 6-position and an anilino group at the 4-position. The anilino group is further substituted with a chlorine atom at the 3-position and a 3-fluorobenzyloxy group at the 4-position .
Physical and Chemical Properties
The compound possesses characteristic physicochemical properties that influence its stability, solubility, and potential pharmaceutical applications:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.565 g/cm³ |
Refractive Index | 1.701 |
Boiling Point | 565.022°C at 760 mmHg |
Vapor Pressure | 0 mmHg at 25°C |
These properties suggest that the compound is highly stable under normal conditions, with low volatility as indicated by its high boiling point and negligible vapor pressure at room temperature .
Synthesis and Preparation Methods
The synthesis of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine involves multiple steps, primarily focusing on the preparation of key intermediates and their subsequent coupling.
Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline Intermediate
The synthesis of the essential intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline follows this pathway:
-
Reaction of o-dichlorobenzene with sulfuric acid and nitric acid to obtain 1,2-dichloro-4-nitrobenzene
-
Reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol in 2,5-dimethylfuran, followed by addition of sodium hydride to produce 2-chloro-1-(3-fluoro-benzyloxy)-4-nitrobenzene
-
Reduction of 2-chloro-1-(3-fluoro-benzyloxy)-4-nitrobenzene with ammonium chloride, iron powder, and water to yield 3-chloro-4-(3-fluoro-benzyloxy)-aniline
Complete Synthesis Route
The complete synthesis involves the coupling of the prepared aniline intermediate with the appropriate quinazoline derivative:
Step | Reaction | Approximate Yield |
---|---|---|
1 | Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline | 83-90% |
2 | Preparation of 6-bromo-4-chloroquinazoline | 85-90% |
3 | Coupling of aniline intermediate with 6-bromo-4-chloroquinazoline | 86-90% |
Biological Activity and Mechanism of Action
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine demonstrates significant biological activities that make it a compound of interest for therapeutic applications.
Anti-cancer Properties
The compound has been identified as an active agent for breast cancer treatment. As a quinazoline derivative, it likely functions as a kinase inhibitor, similar to other compounds in this class. Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which plays a crucial role in cancer cell proliferation .
Anti-inflammatory Activity
Beyond its anti-cancer properties, the compound exhibits anti-inflammatory effects through inhibition of inflammatory cytokine production. This dual activity profile enhances its potential therapeutic value, suggesting applications beyond cancer treatment .
Structure-Activity Relationship
The biological activity of this compound is influenced by key structural features:
-
The quinazoline core provides the basic pharmacophore necessary for kinase inhibition
-
The bromine substituent at the 6-position enhances binding affinity and selectivity
-
The 3-chloro-4-(3-fluorobenzyloxy)phenyl group at the 4-position optimizes receptor interaction and pharmaceutical properties
-
The halogen substitutions (bromine, chlorine, and fluorine) improve metabolic stability and binding characteristics
Comparison with Related Quinazoline Derivatives
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine belongs to a broader family of quinazoline derivatives with varying biological activities.
Structural Analogs
Compound | Modification | CAS Number | Molecular Weight |
---|---|---|---|
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | Base compound | 944549-41-1 | 458.71 g/mol |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine | Iodo instead of bromo at 6-position | 231278-20-9 | 505.7 g/mol |
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine | Simplified aniline group | - | 334.60 g/mol |
The iodo derivative (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine) represents a closely related analog with similar properties but potentially different pharmacokinetic characteristics due to the replacement of bromine with iodine .
The simplified derivative (6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) lacks the fluorobenzyloxy group, which likely impacts its binding affinity and pharmaceutical properties .
Research and Development Status
Current research on 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine appears to be primarily focused on understanding its mechanism of action and optimizing its synthesis. The compound represents an important entry in the development of quinazoline-based therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume